Product packaging for Aristolochic Acid Ii(Cat. No.:CAS No. 475-80-9)

Aristolochic Acid Ii

Cat. No.: B1667594
CAS No.: 475-80-9
M. Wt: 311.24 g/mol
InChI Key: MEEXETVZNQYRSP-UHFFFAOYSA-N
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Description

Aristolochic acid B is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions and by a nitro group at position 10. It has a role as a carcinogenic agent, a metabolite, a mutagen and a nephrotoxin. It is a C-nitro compound, a member of aristolochic acids, an aromatic ether, a cyclic acetal, a monocarboxylic acid and an organic heterotetracyclic compound.
Aristolochic acid II has been reported in Aristolochia tuberosa, Stephania tetrandra, and other organisms with data available.
structure given in first source
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9NO6 B1667594 Aristolochic Acid Ii CAS No. 475-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEXETVZNQYRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197166
Record name Aristolochic acid II
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Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

475-80-9
Record name Aristolochic acid II
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Record name Aristolochic acid II
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Record name Aristolochic acid II
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Record name 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid
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Record name ARISTOLOCHIC ACID II
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Historical Context and Global Health Impact of Aristolochic Acids

Evolution of Aristolochic Acid Research: Key Milestones and Phases

Research into aristolochic acids has evolved significantly. Initial studies focused on their botanical sources and chemical isolation. The identification of these compounds in medicinal plants led to investigations into their biological effects. A critical phase in this research was the recognition of their potent nephrotoxicity, leading to severe kidney damage. Subsequent research phases focused on their carcinogenic and mutagenic properties, elucidating the mechanisms by which they induce DNA damage and contribute to cancer development.

Recognition of Aristolochic Acids as Human Carcinogens and Nephrotoxins

Aristolochic acids are now unequivocally recognized as human carcinogens and nephrotoxins. wikipedia.orgflybase.orgnih.govsigmaaldrich.cnctdbase.orgnih.gov This recognition stemmed from clinical observations linking the consumption of Aristolochia-containing herbal remedies to cases of rapidly progressive interstitial nephritis, termed Aristolochic acid nephropathy (AAN), and subsequent development of urothelial carcinomas. windows.netclinisciences.com Aristolochic acid I (AA-I) is considered one of the primary pathogenic compounds responsible for these toxic effects, exhibiting nephrotoxic, carcinogenic, and mutagenic properties. windows.net Aristolochic acid B is also classified as a carcinogenic agent, metabolite, mutagen, and nephrotoxin. sigmaaldrich.cnctdbase.orgnih.gov

Geographical Distribution of Aristolochic Acid-Associated Diseases

Aristolochic acid-associated diseases have been reported in various geographical regions, often linked to the use of traditional herbal medicines containing Aristolochia species. A significant outbreak of AAN was initially reported in Belgium, associated with slimming pills containing Aristolochia fangchi. windows.net Cases have also been documented in other parts of Europe, Asia, and North America, highlighting the global impact of exposure to these compounds.

Specific Role and Emerging Significance of Aristolochic Acid B within the Aristolochic Acid Family

Aristolochic acid B (AA-B), or Aristolochic acid II (AA-II), is a prominent member of the aristolochic acid family and is one of the most abundant secondary metabolites found in the leaves, roots, and stems of Aristolochiaceae plants. sigmaaldrich.cn Structurally, AA-B is closely related to Aristolochic acid I, differing primarily by the absence of a methoxy (B1213986) group at the C8 position. sigmaaldrich.cn

Data Table: Selected Aristolochic Acids and their PubChem CIDs

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )
Aristolochic acid I2236, 154914C₁₇H₁₁NO₇341.27 fishersci.iecdutcm.edu.cn
Aristolochic acid B (II)108168C₁₆H₉NO₆311.24 sigmaaldrich.cncdutcm.edu.cn
Aristolochic acid C165274C₁₆H₉NO₇327.24 nih.govclinisciences.com
Aristolochic acid D (IVa)161218C₁₇H₁₁NO₈357.04846 uni.lunih.gov
Aristolochic acid E147113C₁₇H₁₁NO₈357.3 nih.gov
Aristolochic acid Ia148297C₁₆H₉NO₇327.248 easychem.orgnih.gov

Note: PubChem CIDs may vary slightly depending on the specific entry or synonym used. The primary CIDs found for each compound are listed.

Epidemiology and Exposure Pathways of Aristolochic Acids

Aristolochic Acid Exposure Through Herbal Remedies

The historical and ongoing use of Aristolochia species in traditional medicine represents a significant pathway for human exposure to aristolochic acids frontiersin.orgnih.govwho.intwikipedia.orgscienceopen.comesmed.orgulb.ac.be.

Traditional Medicinal Use and Inadvertent Contamination

Plants from the Aristolochia genus have a long history of use in traditional medicine across various cultures, including ancient Greek, Roman, Ayurvedic, and Chinese traditions wikipedia.org. They were traditionally used for a range of ailments, including kidney and urinary problems, gout, and inflammatory disorders frontiersin.orgwikipedia.org.

A significant instance highlighting exposure through herbal remedies occurred in Belgium in the 1990s, where a number of women developed rapidly progressive renal failure after consuming slimming pills containing Aristolochia fangchi mdpi.comnih.govesmed.orgulb.ac.be. This incident, initially termed "Chinese herbs nephropathy" (CHN), drew global attention to the toxicity of AAs and led to the disease being renamed Aristolochic Acid Nephropathy (AAN) mdpi.comwikipedia.orgulb.ac.be. Inadvertent contamination or substitution of non-toxic herbs with Aristolochia species in medicinal preparations has been a documented issue frontiersin.org.

Regional Prevalence of Exposure to Aristolochic Acid-Containing Herbs

Despite restrictions and bans in many countries, AA-containing herbal remedies continue to be used in certain geographic regions, particularly in parts of Asia and the Balkans frontiersin.orgscienceopen.comesmed.org. This continued use puts millions of people at risk of developing AA-related diseases frontiersin.org. Studies have indicated that AA-containing herbal supplements can still be purchased through the internet frontiersin.org. The prevalence of chronic kidney diseases in regions like China has also been potentially linked to the widespread use of AA-containing herbs mdpi.com. In Korea, despite prohibition, prescription of AA-containing herbal medicine by clinics has been reported as a cause of local AAN cases mdpi.com.

Environmental Exposure Routes to Aristolochic Acids

Beyond direct consumption of herbal remedies, environmental contamination presents alternative pathways for human exposure to aristolochic acids mdpi.comwho.intscienceopen.comulb.ac.be.

Dietary Contamination via Agricultural Products

Contamination of staple foods, particularly grains like wheat and corn, has been identified as a crucial environmental exposure route, notably in the context of Balkan endemic nephropathy (BEN) mdpi.commdpi.comwho.intulb.ac.beresearchgate.netkidneya.com. Aristolochia clematitis, a weed containing AAs, is widespread in agricultural fields in endemic regions of the Balkans mdpi.comulb.ac.bekidneya.com. The decay of this plant can release free AAs into the soil, which can then be taken up by food crops through root absorption mdpi.comresearchgate.netkidneya.commdpi.comnih.gov.

Research in Serbian villages endemic for BEN has detected significant levels of Aristolochic acid I (AAI) and Aristolochic acid II (AAII) in soil, corn, and wheat samples mdpi.comkidneya.com. For instance, one study found measurable concentrations of AAI (86.59 ± 27.15 ng/g) and AAII (25.73 ± 11.46 ng/g) in soil samples, and higher levels of AAI (91.31 ± 89.02 ng/g) and AAII (41.01 ± 12.45 ng/g) in wheat grain from the village of Kutleš mdpi.com. This uptake and accumulation in edible parts of crops grown in contaminated soil is considered a major pathway for human exposure kidneya.commdpi.comnih.gov.

Sample TypeAristolochic Acid I (ng/g)This compound (ng/g)
Soil (Kutleš)86.59 ± 27.1525.73 ± 11.46
Wheat (Kutleš)91.31 ± 89.0241.01 ± 12.45

Table 1: Concentrations of Aristolochic Acid I and II in soil and wheat samples from Kutleš, Serbia. mdpi.com

Experiments have also demonstrated that vegetables like lettuce, celery, and tomato can absorb and accumulate AAs from contaminated soil, with AAs preferentially accumulating in the roots before being transferred to above-ground parts mdpi.comnih.gov. The concentration of AAs in plants can increase over time when grown in contaminated soil mdpi.com.

Water and Soil Contamination in Endemic Regions

Aristolochic acids, particularly AAI, can behave like persistent organic pollutants in the environment ulb.ac.be. They exhibit high stability in soil and are difficult to remove mdpi.comresearchgate.net. AAs released from decaying Aristolochia plants can contaminate the surrounding soil and have been detected in soil samples from herb-growing areas mdpi.comresearchgate.net.

Through leaching and infiltration, AAs from decomposed plant material can reach groundwater, potentially contaminating drinking water sources mdpi.comresearchgate.net. This has been suggested as a possible contamination route in Serbian villages affected by BEN mdpi.com.

Airborne Exposure Hypothesis

The hypothesis of airborne exposure to aristolochic acids has been proposed but is currently considered speculative and lacking definitive confirmation mdpi.comresearchgate.netnih.gov. However, recent emerging evidence suggests that inhalation of fine powders of AA-containing herbs could be a significant occupational exposure pathway for herbalists acs.org. This indicates that under certain circumstances, airborne particles carrying AAs may contribute to exposure.

Population-Based Epidemiological Studies of Aristolochic Acid-Associated Diseases

Population-based epidemiological studies have been crucial in identifying the link between exposure to aristolochic acids and the incidence and prevalence of associated diseases. These studies have highlighted specific geographic regions and exposure pathways where the burden of AA-related diseases is particularly high.

Incidence and Prevalence of Aristolochic Acid Nephropathy (AAN)

Aristolochic Acid Nephropathy (AAN) is a rapidly progressive form of renal interstitial fibrosis caused by exposure to aristolochic acids. The true incidence and prevalence of AAN are considered largely unknown and likely underestimated globally, particularly in Asia, due to its insidious onset, low awareness, and lack of universally agreed-upon diagnostic criteria. nih.govulb.ac.bekrcp-ksn.orgmdpi.com

Despite these challenges, cases of AAN have been reported worldwide following exposure to AA-containing herbal remedies. An outbreak in Belgium in the early 1990s initially involved a small number of patients but grew to over a hundred by 1998, with a significant percentage developing end-stage renal disease. nih.govkrcp-ksn.orgmdpi.com Cases with similar renal damage have since been reported in various countries across Europe, the United States, and Asia, including China, Japan, Korea, Australia, and Bangladesh, underscoring the global reach of this issue. nih.govkrcp-ksn.org In China, thousands of cases have been reported among individuals previously diagnosed with chronic tubulointerstitial nephritis of unknown origin. nih.gov

While strict regulations on AA-containing herbs have been implemented in many regions, leading to a sharp decline in reported AAN cases, sporadic occurrences continue to be documented. nih.govkrcp-ksn.org

Incidence and Prevalence of Balkan Endemic Nephropathy (BEN)

Balkan Endemic Nephropathy (BEN) is a chronic kidney disease with a high prevalence in specific rural farming villages along the Danube River basin in southeastern Europe, including areas in Serbia, Bulgaria, Romania, Croatia, and Bosnia and Herzegovina. mdpi.comnih.govoup.comuptodateonline.iracs.org BEN is characterized by its endemic nature, a long latent period, and familial clustering, though it is not inherited. nih.govoup.comacs.org

The prevalence rate of BEN in endemic areas has been reported to range between 0.5% and 10%, with some estimates suggesting it could be as high as 20% if aggressive screening were performed in at-risk populations. nih.govuptodateonline.ir Historically, prevalence rates in the endemic area of Croatia ranged between 0.5% and 4.4% in systematic surveys. nih.gov It is estimated that approximately 100,000 people are at risk of BEN, with around 25,000 currently affected by the disease. oup.comacs.org Assessments based on the proportion of BEN patients undergoing hemodialysis in Serbia indicate that the disease remains a significant health burden. oup.comuptodateonline.ir

The etiology of BEN has been strongly linked to chronic dietary exposure to aristolochic acids, primarily through the consumption of wheat contaminated with Aristolochia clematitis seeds. oup.comacs.orgaacrjournals.orgnih.gov

Association with Upper Urothelial Carcinoma (UTUC)

A strong association exists between exposure to aristolochic acids and the development of upper urothelial carcinoma (UTUC), cancers of the renal pelvis and ureter. mdpi.comoup.comnih.govuroweb.orguroweb.orgd-nb.infoaacrjournals.orgfrontiersin.orgresearchgate.net This association is particularly pronounced in patients with AAN and individuals residing in BEN-endemic regions. mdpi.comoup.comnih.gov

Studies have consistently shown that aristolochic acid exposure significantly increases the risk for UTUC. aacrjournals.orguroweb.orguroweb.orgaacrjournals.org A meta-analysis of studies on aristolochic acid-related UTUC estimated a pooled odds ratio of 5.97, indicating a substantially increased risk. aacrjournals.org The risk ratios, odds ratios, or hazard ratios for UTUC caused by aristolochic acid in various studies have ranged widely, from 1 to 49. aacrjournals.org

Molecular epidemiological studies have identified a unique mutational signature, characterized predominantly by A:T to T:A transversions, in UTUC tumors associated with AA exposure. aacrjournals.orguroweb.orgfrontiersin.orgpnas.org This signature, particularly evident in the TP53 tumor-suppressor gene, serves as a specific biomarker of exposure. pnas.org Aristolactam-DNA adducts, formed after the metabolic activation of aristolochic acids, are persistent biomarkers of exposure and are detected in the urothelium and renal cortex of affected individuals. aacrjournals.orgnih.govuroweb.orgpnas.orgaacrjournals.org

In Taiwan, where the incidence of UTUC is among the highest globally, exposure to aristolochia-based herbal remedies has been identified as a significant contributing factor. pnas.org Studies in Taiwan have also shown an additive effect of aristolochic acid exposure and arsenic exposure on the risk of developing UTUC. uroweb.orgaacrjournals.org AA-associated UTUC tends to be more common in females and is associated with a higher risk of developing synchronous bilateral and metachronous contralateral UTUC. uroweb.orgresearchgate.net

Association with Hepatocellular Carcinoma (HCC)

Accumulating evidence suggests an association between aristolochic acid exposure and hepatocellular carcinoma (HCC), a type of liver cancer. frontiersin.orgfrontiersin.orgoup.comtandfonline.comscienceopen.comwho.int While Aristolochic acid I is often highlighted as the main toxic component, the association extends to the broader class of aristolochic acids. frontiersin.org

Molecular studies have revealed the presence of the characteristic AA-induced mutational signature (COSMIC signature 22), predominantly A:T to T:A transversions, in a significant proportion of HCC cases, particularly in regions with high AA exposure like Taiwan and other parts of Asia. frontiersin.orgscienceopen.comwho.int One study in Taiwan found this signature in 78% of analyzed liver cancer patients. frontiersin.orgscienceopen.com

Epidemiological studies suggest that AA-containing herbal medicines may be an important risk factor for HCC, especially in patients with pre-existing chronic hepatitis B or C virus infection. frontiersin.orgfrontiersin.orgscienceopen.com Research indicates a dose-response relationship between estimated AA consumption and HCC pathogenesis in HBV-infected patients. scienceopen.com A meta-analysis found a statistically significant association between AA exposure and increased incidence of liver cancer. tandfonline.com

Association with Other Malignancies (e.g., gastric, bladder, subcutaneous)

Beyond kidney and upper urothelial cancers, exposure to aristolochic acids has also been associated with an increased risk of other malignancies. Studies have indicated links between AA exposure and cancers of the gastric tract, bladder, and subcutaneous tissues. frontiersin.orgoup.comnih.govresearchgate.netoup.com

Animal studies have demonstrated that oral exposure to aristolochic acids can induce tumors in various organs, including the forestomach, kidney, urinary bladder, ear duct, small intestine, and pancreas. nih.govnih.govoup.com In humans, the characteristic AA-mutational signatures have been detected in cancer types other than UTUC and HCC, suggesting broader carcinogenic potential. frontiersin.org

Specifically, AA exposure has been linked to gastric carcinoma and bladder cancer in clinical observations and research studies. nih.govfrontiersin.orgoup.comresearchgate.netoup.com The presence of AA-derived DNA adducts has been detected in the liver and non-target tissues such as the pancreas, breast, and lung in humans, further supporting the potential for carcinogenicity in multiple organs. nih.gov

Longitudinal Cohort Studies on Aristolochic Acid Exposure Outcomes

Longitudinal cohort studies provide valuable insights into the long-term health outcomes of individuals exposed to aristolochic acids. These studies follow groups of exposed and unexposed individuals over time to assess the incidence of diseases and track disease progression.

In the context of BEN, longitudinal observations in endemic areas have provided information on the course of the disease and associated mortality. Studies have tracked the risk of death from BEN and morbidity over several years in populations that have migrated from endemic to non-endemic regions. tandfonline.com

Longitudinal studies in Taiwan, utilizing national health insurance databases, have investigated the association between the use of AA-containing herbal medicines and the risk of various health outcomes, including UTUC and potentially other conditions. aacrjournals.orgmdpi.comdovepress.com These studies, by analyzing prescription records and disease incidence over extended periods, help to quantify the risk associated with different levels and durations of exposure within a defined population.

Follow-up studies of AAN patients, such as those from the initial outbreaks in Belgium, have demonstrated the high long-term risk of renal failure and the delayed but significant incidence of urothelial cancer years after the initial exposure. ulb.ac.benih.govresearchgate.net These cohorts have been instrumental in establishing the persistent carcinogenic effects of aristolochic acids.

Table 1: Summary of Epidemiological Findings Related to Aristolochic Acid Exposure

DiseaseAffected Populations / RegionsKey Epidemiological FeaturesAssociation with AA Exposure
Aristolochic Acid Nephropathy (AAN)Global (reported in Europe, US, Asia, Australia, Bangladesh)Rapidly progressive renal interstitial fibrosis; insidious onset; likely underestimated prevalence. nih.govulb.ac.bekrcp-ksn.orgmdpi.comCaused by ingestion of AA-containing herbal remedies. nih.govkrcp-ksn.orgmdpi.com
Balkan Endemic Nephropathy (BEN)Rural farming villages in Serbia, Bulgaria, Romania, Croatia, Bosnia and Herzegovina. mdpi.comnih.govoup.comuptodateonline.iracs.orgEndemic, familial clustering (non-inherited), long latent period; prevalence 0.5-10% (potentially higher). nih.govuptodateonline.iracs.orgStrongly linked to chronic dietary exposure to AAs (contaminated wheat). oup.comacs.orgaacrjournals.orgnih.gov
Upper Urothelial Carcinoma (UTUC)High incidence in AAN/BEN patients and regions with AA exposure (e.g., Taiwan, Balkans). oup.comnih.govuroweb.orgpnas.orgIncreased risk in exposed individuals; characteristic AA-mutational signature and DNA adducts. aacrjournals.orguroweb.orgfrontiersin.orgpnas.orgaacrjournals.orgStrong association; AA exposure significantly increases risk (pooled OR ~6). aacrjournals.orguroweb.orguroweb.orgaacrjournals.org Additive effect with arsenic exposure. uroweb.orgaacrjournals.org More common in females. uroweb.orgresearchgate.net
Hepatocellular Carcinoma (HCC)Particularly in Asia, especially in patients with HBV/HCV. frontiersin.orgfrontiersin.orgscienceopen.comEmerging evidence of association; presence of AA-mutational signature. frontiersin.orgscienceopen.comwho.intAssociated with AA-containing herbal medicine use, particularly in those with chronic viral hepatitis. frontiersin.orgfrontiersin.orgscienceopen.com Significant association with increased incidence. tandfonline.com
Other Malignancies (Gastric, Bladder, Subcutaneous, Renal Cell Carcinoma, Cholangiocarcinoma)Reported in various studies and animal models. nih.govfrontiersin.orgoup.comnih.govresearchgate.netoup.comAA-mutational signatures detected in some cases; tumor induction in animal models. nih.govfrontiersin.orgnih.govoup.comAssociated with AA exposure; evidence from clinical observations and experimental studies. nih.govfrontiersin.orgoup.comnih.govresearchgate.netoup.com

Metabolic Activation and Detoxification of Aristolochic Acids

Enzymatic Bioactivation Pathways of Aristolochic Acids

The primary pathway for the bioactivation of aristolochic acids involves the reduction of the nitro group. This reductive metabolism leads to the formation of electrophilic intermediates capable of forming covalent DNA adducts, which are considered the initial events in AA-induced carcinogenesis. nih.govnih.govkcl.ac.ukfrontiersin.org

The initial step in the bioactivation of aristolochic acids, including AAB, is the nitroreduction of the nitro group (NO₂) to a hydroxylamine (B1172632) (N-hydroxy) derivative. nih.goviarc.fr This four-electron reduction of the nitro group yields the corresponding N-hydroxyaristolactam. For AAB, this product would be N-hydroxyaristolactam B. N-hydroxyaristolactams were historically considered the immediate precursors of the electrophilic species that bind to DNA. researchgate.net

N-hydroxyaristolactams are unstable and can undergo further transformation to form highly reactive electrophilic cyclic aristolactam-nitrenium ions. nih.govfrontiersin.org This process involves the decomposition of the N-hydroxyaristolactam, leading to a species with a delocalized positive charge. nih.govresearchgate.netnih.gov The cyclic nitrenium ion is considered the ultimate electrophilic species that reacts with nucleophilic sites in DNA, particularly the exocyclic amino groups of purine (B94841) bases (deoxyadenosine and deoxyguanosine), to form covalent DNA adducts. nih.govfrontiersin.orgnih.govmdpi.com

Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, play a dual role in the metabolism of aristolochic acids, participating in both activation and detoxification pathways. mdpi.comnih.govkcl.ac.uk In human hepatic microsomes, CYP1A2 is a major enzyme involved in the reductive activation of AAI, and to a lesser extent, CYP1A1 also contributes. nih.govcapes.gov.brnih.gov These enzymes can catalyze the nitroreduction of aristolochic acids, leading to the formation of genotoxic intermediates, particularly under anaerobic conditions. nih.govdoi.org Studies using humanized mouse models expressing human CYP1A1 and CYP1A2 have shown that these enzymes are principally responsible for the reductive activation of AAI to form DNA adducts. kcl.ac.uk

NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic enzyme, is recognized as one of the most efficient nitroreductases involved in the metabolic activation of aristolochic acids in vitro and in vivo. nih.govkcl.ac.ukcapes.gov.bringentaconnect.comoup.com NQO1 catalyzes the two-electron reduction of aristolochic acids, contributing to the formation of the reactive intermediates. kcl.ac.uk Studies have shown that NQO1 is highly effective in activating both AAI and AAII, emphasizing the importance of initial nitroreduction as a rate-limiting step in their activation. nih.gov NQO1 is predominantly located in proximal renal tubular epithelial cells, consistent with the kidney being a primary target organ for AA-induced toxicity. cas.cn Inhibition of NQO1 has been shown to suppress renal AA reduction and attenuate nephrotoxicity in mice, suggesting its significant role in AA-induced renal injury. cas.cn

In addition to hepatic enzymes, renal microsomal enzymes also contribute to the metabolic activation of aristolochic acids. Renal microsome NADPH:cytochrome P450 oxidoreductase (POR) has been shown to be effective in activating AAI in human renal microsomes. nih.govnih.govsav.sk While its role may be minor compared to other enzymes in hepatic microsomes, POR's contribution in the kidney is significant, the primary target organ for AA toxicity. nih.govnih.gov

Comparative Metabolic Pathways for Aristolochic Acid B and Other Analogues

Aristolochic acid B (AAB) is structurally similar to Aristolochic acid I (AAI), differing primarily by the absence of a methoxy (B1213986) group at the C-8 position of the phenanthrene (B1679779) ring. This structural difference can influence their metabolic pathways and subsequent toxicological profiles. Both AAI and AAB undergo nitroreduction to form their respective N-hydroxyaristolactams and ultimately reactive nitrenium ions that form DNA adducts. nih.govmdpi.comnel.edu

While AAI is considered the predominant compound responsible for AA-induced diseases, AAII (which lacks the methoxy group at C-8 and a nitro group at C-6 compared to AAI) is also mutagenic and genotoxic. mdpi.comnel.edu Studies comparing the activation of AAI and AAII by enzymes like NQO1 have shown differences in efficiency. NQO1 is more effective in activating AAI compared to AAII, which might contribute to the observed differences in their DNA binding capabilities and toxicity. nih.gov The binding orientation of AAII in the active site of NQO1 appears less favorable for effective nitro reduction compared to AAI. nih.gov

Further research, including detailed comparative metabolic studies focusing specifically on AAB's interactions with the various activating and detoxifying enzymes, is needed to fully elucidate its unique metabolic profile and its implications for toxicity compared to other AA analogues.

Identification of Unique Metabolic Intermediates for Aristolochic Acid B

The primary metabolic activation pathway for Aristolochic acid B, similar to other aristolochic acids, involves nitroreduction nih.goviarc.frfrontiersin.org. This process transforms the nitro group on AA B into a reactive intermediate. Specifically, AA B undergoes nitroreduction to form N-hydroxyaristolactam II (AL-II-NOH) researchgate.net. AL-II-NOH is a key intermediate that can then be further reduced to form aristolactam II (AL-II) researchgate.net.

These N-hydroxyaristolactams, including AL-II-NOH, can decompose to form electrophilic cyclic nitrenium/carbenium ions researchgate.net. These reactive species are capable of interacting with biological macromolecules.

While AA I undergoes O-demethylation to form Aristolochic acid Ia (AAIa) scienceopen.comfrontiersin.orgresearchgate.net, Aristolochic acid B lacks the methoxy group at the C8 position scienceopen.comacs.org, meaning this specific O-demethylation pathway is not applicable to AA B. However, Aristolactam II, a metabolite of AA B, can undergo enzymatic hydroxylation at the C-8 position, forming 8-hydroxyaristolactam Ia acs.orgnih.gov.

Differential Bioactivation Efficiency of Aristolochic Acid B

Both Aristolochic acid I and Aristolochic acid B are considered genotoxic and undergo metabolic activation via nitroreduction nih.goviarc.frfrontiersin.org. This process, leading to the formation of N-hydroxyaristolactams and subsequent reactive intermediates, is central to the bioactivation of both compounds scienceopen.comresearchgate.net.

Detoxification Mechanisms of Aristolochic Acids

Detoxification pathways for aristolochic acids involve metabolic transformations that reduce their reactivity and facilitate their elimination from the body scienceopen.comresearchgate.net. These mechanisms contrast with the bioactivation pathways that lead to the formation of reactive intermediates. Oxidative reactions and conjugation reactions are important processes in the detoxification of aristolochic acids scienceopen.comresearchgate.net.

O-Demethylation Pathways

O-demethylation is a known detoxification pathway for Aristolochic acid I, resulting in the formation of Aristolochic acid Ia scienceopen.comfrontiersin.orgresearchgate.net. This metabolic step is catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 scienceopen.comnih.govnih.gov. However, as Aristolochic acid B lacks the methoxy group present in Aristolochic acid I at the C8 position sigmaaldrich.cnscienceopen.comacs.org, it does not undergo this specific O-demethylation reaction as a detoxification pathway. While Aristolactam II, a metabolite of AA B, can be hydroxylated at C-8 acs.orgnih.gov, this is distinct from the O-demethylation of AA I.

Conjugation Reactions (e.g., O-sulfate, O-acetate, O-glucuronide esters)

Conjugation reactions represent a significant Phase II metabolic pathway for the detoxification and elimination of aristolochic acids and their metabolites nih.govresearchgate.netresearchgate.netacs.orgsci-hub.se. These reactions involve the covalent attachment of polar molecules, such as glucuronic acid, sulfate, or acetate, to the parent compound or its Phase I metabolites, increasing their water solubility and promoting their excretion.

Studies have identified various conjugated metabolites of aristolochic acids. For instance, O-acetyl-, O-sulfate-, and O-glucuronidated conjugates of Aristolochic acid Ia (a metabolite of AAI) have been detected frontiersin.orgresearchgate.net. More relevant to Aristolochic acid B, conjugates of aristolactams, which are reduction products of both AAI and AAII, have been identified. These include N- and O-glucuronides of Aristolactam Ia and the N-glucuronide of Aristolactam II acs.org. The formation of these conjugates is catalyzed by enzymes such as UDP glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) scienceopen.comresearchgate.net.

Furthermore, conjugation with endogenous aminothiols like cysteine, N-acetylcysteine, and glutathione (B108866) has been proposed as a detoxification mechanism. This process involves the reaction of these thiols with the reactive aristolactam-nitrenium ion intermediate acs.orgsci-hub.seiarc.fr. While this has been demonstrated for the intermediate derived from AAI acs.orgsci-hub.se, it is plausible that the nitrenium ion formed from AA B also undergoes similar conjugation, contributing to its detoxification.

Toxicokinetics of Aristolochic Acids

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a chemical substance within a biological system. Understanding the toxicokinetic profile of Aristolochic acid B is crucial for evaluating its systemic exposure and the fate of the compound and its metabolites in the body.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Aristolochic acids, including Aristolochic acid B, are absorbed from the gastrointestinal tract following oral ingestion nih.govpsu.edu. Once absorbed, they are distributed throughout the body via the bloodstream nih.govpsu.eduwikipedia.org.

Metabolism of aristolochic acids primarily involves Phase I oxidation and reduction pathways wikipedia.org. As discussed, for Aristolochic acid B, the main Phase I metabolic route is nitroreduction, leading to the formation of N-hydroxyaristolactam II and subsequently Aristolactam II scienceopen.comresearchgate.net. Unlike AAI, AA B does not undergo O-demethylation at the C8 position sigmaaldrich.cnscienceopen.comacs.org.

Phase II metabolism involves conjugation reactions, such as glucuronidation, sulfation, and acetylation, which increase the polarity of AA B metabolites and facilitate their elimination nih.govfrontiersin.orgresearchgate.netacs.orgresearchgate.netacs.orgsci-hub.se. Conjugated metabolites of AA B, such as the N-glucuronide of Aristolactam II, have been identified acs.org.

Organ-Specific Accumulation and Metabolism of Aristolochic Acid B

While much research has focused on Aristolochic acid I (AAI) due to its higher abundance and toxicity, Aristolochic acid B (AAII), which differs structurally by the absence of a methoxy group at the 8-position mdpi.com, also undergoes metabolic transformation. Following absorption from the gastrointestinal tract, AAs, including AAII, are distributed throughout the body nih.govwikipedia.org. The kidney and liver are identified as major organs where AAs accumulate and are metabolized oup.comkrcp-ksn.org.

Studies in rodents have shown that AAs distribute to various organs, including the stomach, intestine, liver, spleen, lung, and kidney, as evidenced by the detection of DNA adducts mdpi.com. The distribution ratio of AAI in the liver has been observed to decrease over several days, while remaining high in the kidneys for a longer period, suggesting accumulation and slow elimination in renal tissue krcp-ksn.org.

Metabolism of AAII, similar to AAI, involves nitroreduction to its corresponding N-hydroxyaristolactam II mdpi.com. This reactive intermediate can then form DNA adducts iarc.frnel.edu. While AAI is generally considered more potent and forms higher levels of DNA adducts compared to AAII in some systems scienceopen.comnel.edu, AAII-derived DNA adducts are also detected iarc.fr. The specific enzymes involved in the organ-specific metabolism of AAII mirror those for AAI, including NQO1 and CYP isoforms, although their efficiency may differ between AA subtypes scienceopen.comnel.edu.

Data from studies analyzing DNA adducts in various rat tissues after oral administration of AAI and AAII indicated similar adduct patterns in target tissues like the forestomach and kidney, as well as non-target tissues like the stomach lining and liver nih.gov. However, in the bladder, DNA adduct formation was primarily observed with AAII nih.gov. This suggests potential organ-specific differences in the metabolic activation or detoxification of AAII compared to AAI.

Persistence of Metabolites in Biological Tissues

A critical aspect of aristolochic acid toxicity is the remarkable persistence of their metabolites, particularly the DNA adducts, in biological tissues scienceopen.commdpi.comresearchgate.net. Following metabolic activation, the reactive intermediates of AAs form covalent bonds with DNA bases, primarily deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG), leading to the formation of aristolactam-DNA adducts osti.govmdpi.comiarc.fr. The major adduct detected is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI), derived from AAI iarc.frresearchgate.net. While dA-AAII and dG-AAI adducts are also formed, dA-AAI is typically the most abundant and persistent in human tissues iarc.frresearchgate.net.

The exceptional long-term persistence of these DNA adducts in renal tissues of patients exposed to AAs is a key factor contributing to their chronic toxicity and carcinogenicity scienceopen.commdpi.comresearchgate.net. These adducts can persist for years, even decades, after exposure has ceased mdpi.comwikipedia.orgkrcp-ksn.orgresearchgate.net. This persistence is attributed, in part, to the lack of efficient recognition and processing by global genome nucleotide excision repair mechanisms mdpi.comresearchgate.net.

The persistence of these DNA adducts serves as a molecular signature of AA exposure and is strongly linked to the initiation of carcinogenesis, particularly in the urothelium mdpi.comiarc.frresearchgate.net. The persistent DNA damage can lead to characteristic A:T to T:A transversion mutations, frequently observed in tumor suppressor genes like TP53 in AA-associated cancers mdpi.comwikipedia.orgiarc.frresearchgate.net.

While DNA adducts are the most well-studied persistent metabolites, other metabolites and conjugates may also have varying degrees of persistence and contribute to long-term effects. However, the highly stable nature and biological significance of the DNA adducts make them crucial biomarkers of exposure and indicators of long-term risk osti.govmdpi.comwikipedia.org.

Table 1: Key Enzymes Involved in Aristolochic Acid Metabolism

Enzyme ClassSpecific Enzymes (Examples)Role in Metabolism
Cytosolic NitroreductaseNAD(P)H:quinone oxidoreductase 1 (NQO1)Activation
Microsomal EnzymesCYP1A1, CYP1A2, POR, COXActivation/Detoxification
SulfotransferasesSULTsActivation (via conjugation of N-hydroxy metabolites) mdpi.com
UDP GlucuronosyltransferasesUGTsDetoxification (conjugation) scienceopen.com

Table 2: Aristolochic Acid Metabolites and Their Significance

Metabolite NameDerived FromMetabolic PathwaySignificance
N-hydroxyaristolactam IAAINitroreductionReactive intermediate (Activation) mdpi.com
N-hydroxyaristolactam IIAAIINitroreductionReactive intermediate (Activation) mdpi.com
Aristolactam-nitrenium ionsN-hydroxyaristolactamsFurther activationUltimate carcinogenic species scienceopen.comosti.govresearchgate.net
Aristolochic acid Ia (AAIa)AAIO-demethylationLess toxic metabolite (Detoxification) scienceopen.comresearchgate.netnih.gov
Aristolactam IAAIReductionMetabolite found in urine mdpi.commdpi.com
Aristolactam IIAAIIReductionMetabolite found in urine mdpi.commdpi.com
Aristolactam-DNA adductsReactive intermediatesCovalent bindingBiomarkers of exposure, linked to carcinogenesis osti.govmdpi.comiarc.frresearchgate.net

Molecular Mechanisms of Aristolochic Acid Induced Toxicity and Carcinogenesis

DNA Adduct Formation by Aristolochic Acids

DNA adduct formation is a critical step in the genotoxic mechanism of aristolochic acids. The reactive intermediates generated from AA and AAII bind to DNA bases, leading to the formation of stable adducts that can interfere with DNA replication and repair processes. mdpi.comresearchgate.net

Types and Characteristics of Aristolactam-DNA Adducts (e.g., dA-AAI, dG-AAI, dA-AAII, dA-AAIIa)

Metabolic activation of aristolochic acid I (AAI) and aristolochic acid II (AAII) results in the formation of several types of DNA adducts. The most commonly identified adducts are formed at deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) residues. iarc.frnih.govresearchgate.netnih.gov

The major adducts derived from AAI are 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)-aristolactam I (dG-AAI). osti.goviarc.frnih.govnih.govmdpi.comoup.com Similarly, AAII forms 7-(deoxyadenosin-N6-yl)-aristolactam II (dA-AAII) and 7-(deoxyguanosin-N2-yl)-aristolactam II (dG-AAII). osti.govnih.govresearchgate.netoup.comoup.com

In humans exposed to AA, dA-AAI is often the most abundant DNA adduct detected in various tissues, including the kidney, ureter, bladder, liver, lung, and spleen. osti.govjfda-online.comnih.govmdpi.comoup.com While dA-AAI and dG-AAI are the major adducts formed by AAI, dA-AAII and dG-AAII are formed by AAII. nih.govresearchgate.netoup.comoup.com Studies have shown that the adduct patterns can be qualitatively similar between AAI and AAII, although quantitative differences and tissue specificity exist. osti.govnih.govoup.comnih.gov

Tissue and Cell Type Specificity of Adduct Formation

DNA adduct formation by aristolochic acids exhibits tissue and cell type specificity. In rodents, AA treatment induces DNA adducts in the kidney, liver, and spleen. osti.gov The kidney, a primary target organ for AA toxicity and carcinogenesis, often shows higher levels of DNA adducts compared to other tissues like the liver. osti.govnih.gov For instance, in rats treated with AA, the kidney had significantly higher DNA adduct levels than the spleen and liver. osti.gov Specifically, dG-AAI and dA-AAII adducts were found to be present at higher levels in the kidney compared to the liver at carcinogenic doses. osti.gov

In humans exposed to AA, specific AA-derived DNA adducts have been detected in the kidney, ureter, bladder, liver, lung, and spleen. jfda-online.comoup.com The presence of these adducts in renal tissue is a strong indicator of exposure. jfda-online.comnih.govnih.gov

Persistence of DNA Adducts as Biomarkers of Exposure

A key characteristic of aristolactam-DNA adducts, particularly dA-AAI, is their remarkable persistence in human tissues. aacrjournals.orgresearchgate.netnih.govoup.com This persistence makes them valuable biomarkers of past exposure to aristolochic acid, even decades after exposure has ceased. osti.govresearchgate.netnih.govoup.com Studies have detected dA-AAI in the renal tissue of patients over 20 years after their last exposure to AA. researchgate.netnih.gov

The persistence of these adducts is attributed, in part, to their resistance to DNA repair mechanisms, particularly global genome nucleotide excision repair (GG-NER). researchgate.net This lack of efficient repair allows the adducts to accumulate and persist, increasing the likelihood of them encountering the DNA replication machinery, which can lead to the introduction of mutations. researchgate.netnih.gov

DNA Adduct Formation by Aristolochic Acid B

Aristolochic acid B (AAII) is a significant component of the AA mixture and contributes to its genotoxic and carcinogenic effects through DNA adduct formation. caymanchem.comneo-biotech.com AAII undergoes metabolic activation, similar to AAI, to form reactive intermediates that bind to DNA. nih.govresearchgate.net The primary DNA adducts formed by AAII are dA-AAII and dG-AAII. nih.govresearchgate.netoup.comoup.com

In vitro studies have shown that AAII can form DNA adducts under anaerobic conditions. nih.govcaymanchem.com In vivo studies in rats have demonstrated that oral administration of AAII induces DNA adduct formation in the bladder, forestomach, and kidney. caymanchem.com While some studies suggest that AAI may form higher levels of adducts in certain non-target tissues compared to AAII, other research indicates similar levels of adducts derived from AAI and AAII in target tissues like the kidney and bladder in mice. jfda-online.comnih.gov Furthermore, one study suggested that AAII might show a greater carcinogenic risk in vivo than AAI, potentially due to elevated levels in the kidneys and plasma, and induced mutations at a higher frequency in the kidneys of transgenic mice compared to AAI. neo-biotech.com

Mutational Signatures and Genomics in Aristolochic Acid-Associated Cancers

Exposure to aristolochic acids leaves a distinctive footprint on the genome, known as a mutational signature. This signature is characterized by specific types of DNA mutations that are highly indicative of AA exposure. mdpi.comaacrjournals.orgfrontiersin.orgnih.govnih.gov

Characteristic A:T to T:A Transversion Mutations

The hallmark of the aristolochic acid mutational signature is a high frequency of A:T to T:A transversions. jfda-online.commdpi.comaacrjournals.orgoup.comfrontiersin.orgnih.govnih.gov This specific type of mutation is relatively unusual in many other cancer types, making it a powerful "molecular fingerprint" for identifying cancers caused by AA exposure. frontiersin.orgnih.gov

Genomic analyses of tumors from patients exposed to AA, particularly urothelial carcinomas of the upper urinary tract (UTUC), have revealed a remarkably high somatic mutation rate, with A:T to T:A transversions being the predominant mutation type, accounting for a large percentage of the total mutations. nih.govnih.gov These transversions are often found predominantly on the nontranscribed strand of DNA and show a preference for deoxyadenosine within specific trinucleotide contexts, such as T/CAG. nih.govnih.gov

This characteristic mutational signature has been observed in various cancers associated with AA exposure, including urothelial carcinomas, renal cell carcinomas, clear cell renal cell carcinoma, and hepatocellular carcinomas. mdpi.comaacrjournals.orgfrontiersin.org The presence of this signature in tumor DNA provides strong evidence linking AA exposure to cancer development. aacrjournals.orgnih.govfrontiersin.org

The A:T to T:A transversions induced by AA are particularly notable in tumor suppressor genes like TP53 and oncogenes like Ras. osti.govjfda-online.comoup.comnih.gov Mutations in these genes are critical steps in the process of tumorigenesis. osti.govjfda-online.com For example, studies have shown that AA induces mutations in TP53 through the signature A:T to T:A transversion, contributing to carcinoma formation in the urinary tract. osti.gov Similarly, A:T to T:A transversions at codon 61 of the H-Ras gene have been identified as a predominant mutation type in tumors from rodents treated with AAI. osti.gov

The formation of dA-AAI adducts is believed to be directly correlated with the induction of these characteristic A:T to T:A transversions. researchgate.netnih.govoup.com Translesional DNA synthesis past dA-AA adducts preferentially leads to the misincorporation of deoxyadenosine, which, upon subsequent replication, results in A:T to T:A transversions. nih.gov The persistence of these adducts, coupled with their mutagenic potential, drives the accumulation of these specific mutations, ultimately contributing to the development of cancer. researchgate.netnih.govoup.com

Mutations in Tumor Suppressor Genes (e.g., TP53) and Oncogenes (e.g., H-ras)

Exposure to Aristolochic acids, including Aristolochic acid B, is strongly associated with specific mutational patterns in key tumor suppressor genes and oncogenes. A prominent target is the TP53 tumor suppressor gene, frequently exhibiting A:T to T:A transversion mutations. wikipedia.orgpnas.orgmdpi.comnih.gov These mutations are considered a unique fingerprint of Aristolochic acid-associated carcinogenesis. wikipedia.orgpnas.org Studies have shown a high incidence of TP53 mutations in Aristolochic acid-associated urothelial carcinomas, with a significant proportion being A:T to T:A transversions. pnas.orgnih.gov

Similarly, activating mutations have been observed in oncogenes such as H-ras. pnas.orgosti.govjfda-online.comoup.com Research in rodents treated with Aristolochic acid I (AAI), which shares mechanistic similarities with Aristolochic acid B, identified activation of Ras genes, with A:T to T:A transversion at codon 61 being a predominant mutation type in various tumors. osti.govoup.com This specific H-ras mutation (CAA → CTA) at codon 61 has been detected in a high percentage of tumors in experimental models, correlating with the formation of AA-induced DNA adducts. osti.govoup.com

Whole-Exome and Whole-Genome Sequencing Analyses in Patient Tumors

Whole-exome sequencing of tumors from patients with documented exposure to Aristolochic acid has revealed a remarkably high mutational load and a distinctive mutational signature. nih.gov Analyses of urothelial carcinomas from exposed individuals have shown a significantly greater number of somatic mutations compared to tumors not associated with Aristolochic acid exposure. nih.gov For instance, one study reported a median of 233 nonsynonymous mutations in AA-associated upper urinary tract carcinomas (UTUCs), with a mean of 753 mutations per tumor, considerably exceeding the mutation burden seen in other cancer types like UV-induced melanomas or smoking-induced lung cancers. nih.gov These comprehensive sequencing efforts have been instrumental in identifying the genome-wide impact of Aristolochic acid exposure and characterizing its unique mutational fingerprint. nih.govstonybrookmedicine.eduaacrjournals.org

Mutational Landscape Specific to Aristolochic Acid B Exposure

The mutational signature induced by Aristolochic acids, including the contribution of Aristolochic acid B, is characterized predominantly by A:T to T:A transversions. frontiersin.orgnih.govnih.govfrontiersin.org This specific transversion is a hallmark of Aristolochic acid exposure and is relatively rare in other cancer types. nih.govnih.govfrontiersin.org These mutations often occur at deoxyadenosine bases, particularly within specific trinucleotide contexts such as T/CAG, and show a strong preference for the nontranscribed DNA strand. nih.govnih.govnih.gov This strand bias is attributed to the persistence of aristolactam-DNA adducts and the mechanisms of translesional DNA synthesis. nih.govnih.gov The characteristic A:T to T:A signature (often referred to as COSMIC signature 22) has been identified in various Aristolochic acid-associated cancers, including urothelial carcinomas and hepatocellular carcinomas. frontiersin.orgwho.intbiorxiv.org While Aristolochic acid I is often highlighted, this compound (Aristolochic acid B) has also been shown to induce similar DNA adducts and contribute to this characteristic mutational pattern. frontiersin.orgscienceopen.com

Cellular Pathways of Toxicity

Beyond direct DNA damage, Aristolochic acid B and other Aristolochic acids disrupt various cellular pathways, contributing to their toxic and carcinogenic effects.

Induction of Oxidative Stress and Nitrosative Stress

Aristolochic acid exposure leads to the induction of oxidative stress and nitrosative stress. nih.govmdpi.comresearchgate.netspandidos-publications.com This occurs through the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and/or the depletion of endogenous antioxidant defense systems. nih.govmdpi.com Studies have demonstrated that Aristolochic acids can increase ROS/RNS levels in cells and animal models. nih.govplos.orgfrontiersin.orgbiomolther.org This oxidative stress can directly damage cellular components, including DNA, proteins, and lipids, and activate signaling pathways that contribute to inflammation and cell death. nih.govmdpi.comtandfonline.com For instance, Aristolochic acid-induced oxidative stress has been linked to DNA damage through the activation of signaling pathways like MEK/ERK1/2 and depletion of glutathione (B108866). nih.gov

Mitochondrial Dysfunction and Apoptosis Induction

Mitochondria are key targets of Aristolochic acid-induced toxicity. plos.orgbiomolther.orgmdpi.com Exposure to Aristolochic acids, including Aristolochic acid B, can lead to mitochondrial dysfunction, characterized by decreased mitochondrial DNA copy number, reduced mitochondrial protein expression, impaired mitochondrial membrane potential, and decreased ATP production. plos.orgfrontiersin.orgmdpi.com This mitochondrial damage contributes to cellular injury and can trigger apoptosis. plos.orgfrontiersin.orgbiomolther.orgmdpi.com Aristolochic acids have been shown to induce apoptosis in various cell types, including renal tubular epithelial cells. nih.govplos.org The induction of apoptosis involves the activation of caspases and can proceed through the mitochondrial pathway, indicated by changes in Bax/Bcl-2 ratio, cytochrome C release, and caspase-3 activation. nih.gov Oxidative stress is often implicated as a contributing factor to mitochondrial dysfunction and subsequent apoptosis in Aristolochic acid exposure. tandfonline.com

Inflammation and Fibrosis Pathways (e.g., NF-κB, IL6R/STAT3 signaling)

The IL6R/STAT3 signaling pathway has also been implicated in Aristolochic acid-induced toxicity and carcinogenesis, particularly in the liver and kidney fibrosis. oup.comnih.govphysiology.orgnih.govphysiology.org Long-term exposure to Aristolochic acids can activate IL6R/NF-κB and STAT3 signaling, contributing to inflammatory responses, apoptosis, and the development of premalignant alterations. oup.comnih.gov STAT3 activation has been shown to play a role in promoting kidney fibrosis by upregulating inflammation and promoting the differentiation of pericytes into myofibroblasts. nih.gov Studies in mice have demonstrated that inhibiting STAT3 can protect against Aristolochic acid-induced kidney fibrosis. nih.gov

Cellular Models for Investigating Aristolochic Acid B Toxicity

Cellular models are valuable tools for dissecting the molecular mechanisms of aristolochic acid toxicity. Studies using cultured renal epithelial cells have demonstrated the toxicity of aristolochic acid analogues frontiersin.org. Microphysiological systems, such as integrated liver-kidney organs-on-a-chip, provide a more complex human tissue-based approach to investigate the species-specific toxicological effects and organ-organ interactions in aristolochic acid metabolism and toxicity jci.org. These models can help elucidate how metabolism in one organ (e.g., liver) influences the toxicity in another (e.g., kidney) jci.org. While the search results primarily highlight studies using cellular models for AA-I, the structural similarity between AA-I and AA-B suggests that similar cellular models would be applicable for investigating AA-B toxicity.

Animal Models of Aristolochic Acid-Induced Diseases

Animal models, particularly rodents, have been extensively used to study aristolochic acid-induced nephrotoxicity and carcinogenesis researchgate.netosti.govfrontiersin.orgresearchgate.net. These models have been instrumental in understanding the progression of aristolochic acid nephropathy (AAN) and the development of associated cancers.

Rodent Models for Nephrotoxicity and Carcinogenesis

Rats and mice are commonly used rodent models for studying the effects of aristolochic acids researchgate.netosti.govfrontiersin.org. Exposure to aristolochic acids in these models induces DNA adducts and mutations in various organs, including the kidney, liver, and spleen researchgate.netosti.gov. Studies in rats have shown that aristolochic acid treatments lead to significant alterations in gene expression in both target and non-target tissues osti.gov. Rodent models have demonstrated the induction of tumors in organs such as the forestomach, kidney, renal pelvis, urinary bladder, and lung after aristolochic acid administration researchgate.netosti.govnih.gov.

Experimental Aristolochic Acid Nephropathy (AAN) in rodents replicates key features of human AAN, including tubular atrophy and interstitial fibrosis frontiersin.org. These models show an early phase of acute tubular necrosis followed by inflammation and the development of fibrosis frontiersin.org.

Table 1: Observed Tumor Sites in Rodent Models Exposed to Aristolochic Acids

Animal ModelObserved Tumor SitesSource
MiceForestomach, kidney, renal pelvis, urinary bladder, lung researchgate.netosti.govnih.gov
RatsForestomach, kidney, renal pelvis, urinary bladder, lung researchgate.netosti.govnih.gov
CaninesKidney, urothelial tract, liver, bladder, subcutaneous regions nih.gov

Note: While this table refers to Aristolochic Acids in general, these findings are relevant to the understanding of AA-B's potential effects given its structural similarity and presence alongside AA-I.

Genetic Susceptibility and Resistance in Animal Models

Studies in animal models have provided evidence for genetic predisposition to aristolochic acid sensitivity physiology.orgnih.govnih.gov. Different inbred murine strains exhibit varying degrees of sensitivity to aristolochic acid-induced nephrotoxicity physiology.orgnih.gov. Quantitative trait loci (QTL) associated with sensitivity to aristolochic acid have been identified in mice, suggesting that specific genetic regions influence susceptibility physiology.orgnih.govnih.gov. For instance, a main QTL on chromosome 4 (Aanq1) was identified as being correlated with proximal tubule dysfunction after aristolochic acid exposure in mice physiology.orgnih.govnih.gov. These findings in animal models lay the groundwork for understanding genetic factors that may contribute to human susceptibility to aristolochic acid toxicity physiology.orgnih.gov.

Pathological Manifestations and Clinical Progression of Aristolochic Acid Induced Diseases

Upper Urothelial Carcinoma (UTUC)

Clinical Characteristics and Subtypes

Aristolochic acid-induced UTUC (AA-UTUC) is a significant consequence of exposure to aristolochic acids wikipedia.orgnih.gov. While clinical characteristics are often discussed in the context of general AA exposure, studies have noted specific features associated with AA-UTUC. Patients with AA-associated UTUC tend to present with poorer renal function nih.govnih.govnih.gov. Compared to UTUC not associated with AA exposure, AA-UTUC may present with smaller tumor diameters, lower tumor stages, fewer positive lymph nodes, and a higher incidence of multifocal tumors nih.govnih.gov. The initial presentation of aristolochic acid nephropathy (AAN), which often precedes UTUC, can be silent, with renal dysfunction detected through routine blood tests krcp-ksn.orgnih.gov. Nonspecific symptoms like nausea, fatigue, poor appetite, and edema may occur in some AAN cases krcp-ksn.orgnih.gov.

Clinical subtypes of AAN have been defined, including chronic AAN, acute AAN, and renal tubular dysfunction krcp-ksn.orgnih.gov. Chronic AAN is characterized by rapidly progressive renal interstitial fibrosis krcp-ksn.orgnih.gov. Acute kidney injury can also occur, particularly with continuous or excessive short-term use of AA-containing herbs frontiersin.orgfrontiersin.org. It is important to note that these clinical classifications are based on exposure to aristolochic acids generally, and specific clinical characteristics solely attributable to Aristolochic acid B are not clearly delineated in the available research, although it is a known component of the toxic mixture wikipedia.orgmdpi.combiorxiv.org.

Prognostic Factors in AA-Induced UTUC

Prognostic factors in AA-induced UTUC are influenced by both traditional oncological factors and the underlying AA exposure. Factors such as tumor stage, grade, tumor size, tumor location (ureter vs. pelvis), and lymph node metastasis are important prognostic indicators in UTUC, including cases associated with AA exposure dovepress.comamegroups.orguroweb.org. AA exposure history itself is considered an independent risk factor for developing UTUC and can influence outcomes dovepress.comamegroups.orguroweb.orgamegroups.cnuroweb.org.

Hepatocellular Carcinoma (HCC)

Accumulating evidence suggests that exposure to aristolochic acids can induce hepatotoxicity and contribute to the development of hepatocellular carcinoma (HCC) researchgate.netoup.comscienceopen.comresearchgate.netresearchgate.netresearchgate.net. Aristolochic acids, including Aristolochic acid B, are metabolized in the liver, which is a major organ for their accumulation and biotransformation oup.comresearchgate.netnih.gov.

Molecular Features of AA-Associated HCC

A hallmark molecular feature of aristolochic acid exposure is a specific mutational signature characterized by a high frequency of A:T to T:A transversions, particularly in a CTG trinucleotide context mdpi.comscienceopen.comthieme-connect.com. This signature, known as COSMIC signature 22, is a result of DNA adducts formed by the reactive metabolites of aristolochic acids binding covalently to adenine (B156593) residues in DNA mdpi.comscienceopen.comthieme-connect.com. This specific mutational fingerprint has been identified in a subset of hepatocellular carcinomas, suggesting that aristolochic acid exposure is a risk factor for HCC mdpi.combiorxiv.orgthieme-connect.comnih.gov. Studies have found this signature to be prevalent in HCC patients in certain regions, particularly in Asia wikipedia.orgbiorxiv.orgthieme-connect.comnih.gov.

Interaction with Viral Hepatitis Co-factors

Aristolochic acid exposure can interact with other risk factors for HCC, particularly chronic viral hepatitis infections such as Hepatitis B virus (HBV) and Hepatitis C virus (HCV) oup.comscienceopen.combiorxiv.orgresearchgate.netmdpi.comfrontiersin.orgiiarjournals.org. HBV infection is a prominent risk factor for HCC globally, especially in Asia mdpi.comfrontiersin.org. Studies suggest that AA-containing herbal medicines may be an important risk factor for HCC in patients already infected with HBV or HCV oup.comscienceopen.com. Research indicates a significant dose-response relationship between estimated AA consumption and HCC pathogenesis in HBV-infected patients, suggesting that AA may play a driving role in liver cancer in the presence of HBV researchgate.netiiarjournals.org. Furthermore, HBV-infected individuals consuming AA-containing products may have a higher risk of developing liver cirrhosis researchgate.net.

The interaction between aristolochic acids and viral hepatitis co-factors in promoting HCC is an area of ongoing research. While the general class of aristolochic acids is implicated in this interaction, the specific role of Aristolochic acid B as a co-factor with viral hepatitis in the development of HCC is not individually detailed in the provided search results.

Pathological Effects of Aristolochic Acid B on Kidney and Liver Function

Aristolochic acids are well-established nephrotoxins, causing severe and often irreversible kidney damage known as aristolochic acid nephropathy (AAN) wikipedia.orgkrcp-ksn.orgmdpi.comnih.govfrontiersin.orgmdpi.comfrontiersin.org. The kidney, particularly the renal proximal tubules, is a primary target for aristolochic acid toxicity due to the accumulation and metabolism of these compounds in these cells, potentially mediated by organic anion transporters (OATs) mdpi.comscienceopen.comfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgijbs.com.

Pathologically, AAN is characterized by severe injury of tubular epithelial cells, including degeneration, necrosis, and disintegration, often leading to extensive interstitial fibrosis and tubular atrophy krcp-ksn.orgnih.govfrontiersin.orgmdpi.com. Glomeruli are typically less affected frontiersin.orgfrontiersin.org. The mechanisms underlying AA-induced nephrotoxicity are multifactorial and involve the formation of AA-DNA adducts, induction of oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis oup.comnih.govfrontiersin.orgmdpi.comfrontiersin.orgijbs.com.

Data Tables

Based on the available information, a comparative table highlighting the genotoxicity and nephrotoxicity of AAI and AAII (Aristolochic acid B) from snippet mdpi.com is relevant.

CompoundGenotoxicity (DNA Adduct Formation)Nephrotoxicity (Tubular Damage/Interstitial Fibrosis in Mice)
Aristolochic acid I (AAI)YesYes
Aristolochic acid II (AAII/Aristolochic acid B)YesNot obvious

Data based on a mouse study comparing AAI and AAII mdpi.com.

Another relevant data point is the characteristic mutational signature associated with aristolochic acid exposure.

Mutational Signature FeatureDescription
COSMIC Signature 22High frequency of A:T to T:A transversions
Trinucleotide ContextPreferentially in CTG trinucleotide context
MechanismFormation of AA-DNA adducts at adenine residues

This signature is associated with exposure to aristolochic acids generally mdpi.comscienceopen.comthieme-connect.comnih.gov.

Diagnostic and Monitoring Methodologies for Aristolochic Acid Exposure and Effects

Biomarkers of Exposure

Biomarkers of exposure provide evidence that an individual has been exposed to aristolochic acids. These markers are often related to the interaction of AA with biological molecules.

Detection and Quantification of Aristolactam-DNA Adducts in Tissues and Body Fluids

Aristolochic acids undergo metabolic activation to form reactive intermediates that bind to DNA, creating aristolactam-DNA adducts. wikipedia.orgnih.govmdpi.comnih.govnih.govhkmj.orgacs.org These adducts are considered specific biomarkers of AA exposure. frontiersin.orgnih.govmdpi.comnih.govnih.govscienceopen.com

Detection and quantification of aristolactam-DNA adducts can be performed in various tissues and body fluids. nih.govnih.govhkmj.orgsci-hub.se The presence of these adducts in renal cells can help confirm AA nephropathy. wikipedia.org Aristolactam-DNA adducts are concentrated in the renal cortex, making them sensitive and specific biomarkers of exposure. nih.govacs.org They have also been detected in urothelial tissue of patients with AAN/BEN. mdpi.com

Methods for detecting and quantifying these adducts include 32P-postlabeling and mass spectrometry-based techniques like Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry (UPLC-ESI/MSn). nih.govnih.govsci-hub.se UPLC-ESI/MSn offers high sensitivity, specificity, and robustness for biomonitoring DNA adducts in human tissues, potentially replacing 32P-postlabeling. nih.govsci-hub.se

Studies have quantified specific adducts like 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl) aristolactam I (dG-AAI) in tissues. nih.govmdpi.com For instance, in human tissues, dA-AAI has been detected at levels ranging from 9 to 338 adducts per 108 DNA bases. nih.gov

Mutational Signatures as Molecular Markers of Exposure

Aristolochic acid exposure induces a characteristic pattern of mutations in DNA, known as a mutational signature. wikipedia.orgwho.intfrontiersin.orgmdpi.comnih.govnih.govfrontiersin.org This signature is predominantly characterized by A:T to T:A transversions. wikipedia.orgfrontiersin.orgmdpi.comnih.govnih.govfrontiersin.org This specific type of mutation is relatively uncommon in other cancers, making it a valuable molecular marker for identifying AA exposure. wikipedia.orgnih.govnih.govfrontiersin.org

The AA mutational signature has been identified in urothelial carcinomas, particularly in UTUCs associated with AA exposure. who.intfrontiersin.orgnih.govnih.govfrontiersin.orgdntb.gov.ua Whole-exome sequencing of UTUCs from individuals with documented AA exposure revealed a high number of somatic mutations, with A:T to T:A transversions accounting for a significant majority (72-73%) of these mutations. nih.govnih.gov This mutational fingerprint is found frequently in oncogenes and tumor suppressor genes in AA-associated UTUC. nih.govnih.gov The AA mutational signature, also referred to as COSMIC SBS22, serves as a key molecular marker for AA exposure and can help distinguish AA exposure from other carcinogens. who.intfrontiersin.orgdntb.gov.ua

Biomarkers of Effect and Disease Progression

Biomarkers of effect and disease progression indicate the biological response to AA exposure and the advancement of associated health conditions.

Metabolic Biomarkers in Urine and Blood (e.g., methylsuccinic acid, nicotinamide)

Metabolomic studies have identified potential metabolic biomarkers in urine and blood that are altered following aristolochic acid exposure. oup.comnih.govresearchgate.netoup.comresearchgate.netnih.gov These alterations can be more sensitive indicators of renal injury than conventional biomarkers like serum creatinine. oup.comresearchgate.netoup.comresearchgate.net

In studies with AA-treated rats, urinary metabolic alterations were observed in a time- and dose-dependent manner. oup.comresearchgate.netoup.comresearchgate.net Potential metabolic biomarkers identified include methylsuccinic acid and nicotinamide, among others such as 3-hydroxyphenylacetic acid, citric acid, creatinine, uric acid, glycolic acid, and gluconic acid. oup.comnih.govresearchgate.netoup.comresearchgate.net

Some of these metabolites, like methylsuccinic acid and citric acid, showed dose-dependent alterations and were considered "early metabolic biomarkers." oup.comresearchgate.netoup.comresearchgate.net Nicotinamide, along with uric acid and gluconic acid, showed time- and dose-dependent alterations and were classified as "late metabolic biomarkers." oup.comresearchgate.netoup.comresearchgate.net These identified metabolites suggest that pathways of energy metabolism, gut microbiota, and purine (B94841) metabolism are associated with AA-induced nephrotoxicity. oup.comnih.govresearchgate.netoup.com

Here is a table summarizing some potential metabolic biomarkers:

BiomarkerMatrixAlteration Pattern (in rats)Proposed Role
Methylsuccinic acidUrineDose-dependentEarly metabolic biomarker
NicotinamideUrineTime- and dose-dependentLate metabolic biomarker
3-hydroxyphenylacetic acidUrineDose-dependentEarly metabolic biomarker
Citric acidUrineDose-dependentEarly metabolic biomarker
CreatinineUrineDose-dependentEarly metabolic biomarker
Uric acidUrineTime- and dose-dependentLate metabolic biomarker
Glycolic acidUrineTime- or dose-independentLate metabolic biomarker
Gluconic acidUrineTime- and dose-dependentLate metabolic biomarker

Note: This table is based on findings in AA-treated rats and requires further validation in humans. oup.comresearchgate.netoup.comresearchgate.net

Protein Expression Profiling in Target Tissues

Aristolochic acid treatment has been shown to result in significant changes in protein expression profiling in target tissues like the kidney. osti.gov Toxicogenomic studies in rats exposed to AA demonstrated alterations in protein expression. osti.gov While the search results indicate that protein expression profiling is a relevant area of study in AA-induced toxicity, specific details regarding which proteins are altered and their direct link to Aristolochic acid B were not extensively detailed in the provided snippets. Further research is needed to fully characterize the protein expression changes specifically related to Aristolochic acid B exposure and their utility as biomarkers of effect and disease progression.

MicroRNA Expression Changes

MicroRNAs (miRNAs) are small RNA molecules that regulate gene expression and have been implicated in various biological processes, including those relevant to AA toxicity and carcinogenesis. nih.govresearchgate.net Studies have investigated changes in miRNA expression profiles in response to aristolochic acid exposure. osti.govnih.govoup.comresearchgate.net

In rat kidney, AA treatments altered mutagenesis- or carcinogenesis-related microRNA expression. osti.gov Differentially expressed miRNAs have been identified in the kidney after AA exposure. nih.govresearchgate.net For example, studies in rats found significantly differentially expressed miRNAs, including members of the miR-34, miR-21, miR-224, miR-375, and miR-383 families. nih.gov Some miRNAs, such as miR-21-5p and miR-34a-5p, have been selected as potential biomarkers for carcinogenicity and genotoxicity of aristolochic acid. nih.govresearchgate.net

Changes in miRNA expression have also been observed in mouse models of acute AAN, with some miRNAs showing significant increases (e.g., miR-124-3p, miR-21a-5p, miR-132-3p) and others decreases (e.g., miR-1968-5p) in expression levels in the AA-treated group compared to controls. researchgate.net Reduced expression of miR-122-5p has also been suggested in AA-induced renal injury and tubulointerstitial fibrosis. researchgate.net These findings suggest that miRNA expression profiling holds potential as a method for monitoring the effects and progression of AA-induced diseases.

Advanced Analytical Techniques for Detection of Aristolochic Acids and Metabolites in Biological Samples

The accurate detection and quantification of aristolochic acids and their metabolites in biological matrices are critical for determining exposure levels and understanding their toxicokinetics. Advanced analytical techniques offer high sensitivity and specificity for these analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the detection and quantification of aristolochic acids and their metabolites, such as aristolactams, in various biological samples mdpi.comhkmj.orgmdpi.com. This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry, allowing for the analysis of complex biological matrices.

LC-MS/MS is particularly valuable for identifying and quantifying aristolochic acid-DNA adducts, which are considered biomarkers of exposure and provide a measure of the biologically effective dose hkmj.orgnih.gov. Ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity, enabling the detection of AA-DNA adducts at very low levels within complex biological samples nih.govrev-sen.ec. Multiple reaction monitoring (MRM) mode in mass spectrometry is employed to enhance specificity and sensitivity by simultaneously selecting and tracking both the parent ion and specific product ions rev-sen.ec.

Studies have successfully applied LC-MS/MS for the analysis of aristolochic acids in various biological samples, including kidney tissue, plasma, and urine hkmj.org. The method has demonstrated accuracy and precision, with detection limits allowing for the identification of trace amounts of AA-DNA adducts in exfoliated urothelial cells hkmj.org.

Surface-Enhanced Raman Spectroscopy (SERS) and Fluorescence Spectroscopy

Surface-Enhanced Raman Spectroscopy (SERS) and Fluorescence Spectroscopy can be integrated into a dual-spectroscopic approach for the direct detection of aristolochic acids and their bioproducts in biological samples like blood and tissue rev-sen.ecacs.orgresearchgate.netnih.gov. This approach leverages the distinct spectral responses of the compounds.

SERS can be used for the detection of aristolochic acid I (AAI), while fluorescence spectroscopy is suitable for detecting its metabolite, aristololactam (B190612) (AAT) rev-sen.ecacs.orgresearchgate.netnih.gov. Graphene enrichment coupled with a magnetic retrieval strategy has been developed to enhance the sensitivity of SERS for AAI detection acs.orgresearchgate.netnih.gov. This dual approach has been successfully applied to determine AAI and AAT directly from blood, liver, and kidney samples in animal models, demonstrating its potential for toxicology research and direct diagnosis of AA-induced organ injury acs.orgresearchgate.netnih.gov.

Furthermore, fluorescence-based assays have been developed for the detection of AA-DNA adducts. These methods offer a fast and non-isotopic alternative to techniques like 32P-postlabeling, allowing for the analysis of AA adducts in synthetic DNA, in vitro formed adducts, and purified genomic DNA from cells and tissues nih.gov. The fluorescent signal associated with DNA has been shown to be proportional to the adenine (B156593) content in synthetic DNA and related to the chemical structure of different aristolochic acid species nih.gov.

Next-Generation Sequencing (NGS) for Mutational Signature Analysis

Next-Generation Sequencing (NGS) plays a crucial role in identifying the characteristic mutational signature induced by aristolochic acid exposure, known as COSMIC signature 22 rev-sen.ecnus.edu.sgnih.govthno.orgmdpi.com. This signature serves as a "molecular fingerprint" of AA exposure in cancer genomes thno.org.

The AA mutational signature is characterized by a high proportion of A:T > T:A transversional mutations, with a strong preference for deoxyadenosine (B7792050) within specific trinucleotide contexts, such as CTG and, to a lesser extent, CTA and ATG rev-sen.ecnih.govtwinstrandbio.com. Analysis of mutational signatures using NGS can provide compelling evidence for a causative link between AA exposure and cancer nih.gov.

NGS has revealed a remarkably high number of somatic mutations in tumors associated with AA exposure, significantly greater than those observed in cancers linked to other mutagens like UV radiation or smoking nih.gov. The AA mutational fingerprint has been frequently observed in key oncogenes and tumor suppressor genes in AA-associated cancers rev-sen.ecnih.gov.

Data from NGS studies have shown that the AA mutational signature is prevalent in various cancer types, including upper tract urothelial carcinoma (UTUC) and hepatocellular carcinoma (HCC), particularly in regions with a history of Aristolochia use nus.edu.sgthno.orgmdpi.comega-archive.org.

Application of Methods for Aristolochic Acid B Detection

The analytical methods discussed, including LC-MS/MS and fluorescence-based techniques, are applicable to the detection of Aristolochic acid B (Aristolochic acid II) and its metabolites. While Aristolochic acid I is often the most abundant aristolochic acid, Aristolochic acid B is also a significant component found in Aristolochia plants sigmaaldrich.cnwikipedia.org.

LC-MS/MS methods have been developed and validated for the simultaneous determination and quantification of both Aristolochic acid I and this compound in various matrices, including herbal preparations and biological samples jfda-online.comkidneya.com. The sensitivity of these methods allows for the detection of Aristolochic acid B at trace levels kidneya.com.

Fluorescence detection, particularly after chemical transformation of the nitro group to enhance fluorescence, has also been successfully applied for the determination of both Aristolochic acid I and this compound mdpi.comacs.org.

Non-Invasive Diagnostic Approaches for Aristolochic Acid-Induced Cancers

Developing non-invasive methods for diagnosing aristolochic acid-induced cancers is a critical area of research for early detection and improved patient outcomes. Several approaches are being explored.

Detection of the AA mutational signature in liquid biopsy samples, such as urine sediment or blood, using highly sensitive NGS techniques like Duplex Sequencing, shows promise as a non-invasive diagnostic tool twinstrandbio.com. This allows for the identification of the characteristic mutational signature in DNA shed from tumors or damaged cells into bodily fluids twinstrandbio.com. Studies have successfully detected the AA mutation signature in liquid biopsy samples from exposed patients, indicating the potential for non-invasive monitoring of exposure and cancer development twinstrandbio.com.

Another non-invasive approach involves the analysis of aristolactam-DNA adducts in exfoliated urinary cells using sensitive mass spectrometry methods like UPLC-ESI/MSn nih.govoup.com. Exfoliated urinary cells provide a readily accessible source of DNA that can reflect exposure to aristolochic acids and the formation of DNA adducts in the urinary tract nih.govoup.com. The ability to measure these adducts in a non-invasive manner offers a valuable tool for assessing exposure and risk in at-risk populations nih.govoup.com.

While traditional biomarkers like alpha-fetoprotein (AFP) have limitations in sensitivity and specificity for detecting certain cancers, research is ongoing to identify novel non-invasive biomarkers for AA-induced cancers researchgate.net.

Risk Assessment and Regulatory Science of Aristolochic Acids

Quantitative Risk Assessment Models

Quantitative risk assessment for aristolochic acids involves evaluating the likelihood and magnitude of adverse health effects resulting from exposure. This typically includes steps such as hazard identification, dose-response assessment, exposure assessment, and risk characterization. Given the genotoxic and carcinogenic nature of AAs, risk assessment models often focus on the potential for DNA damage and subsequent tumor formation. jfda-online.com

Studies have utilized epidemiological data to assess the increased risk of diseases like end-stage renal disease (ESRD) and upper tract urothelial carcinoma (UUC) in populations exposed to AAs. aacrjournals.orgnih.gov Quantitative approaches, such as applying benchmark dose (BMD) modeling to dose-response data from epidemiological studies, have been employed to estimate points of departure for risk assessment. aacrjournals.orgnih.gov For instance, a benchmark dose of cumulative aristolochic acid exposure associated with an increased risk of ESRD in humans has been estimated based on studies analyzing herbal medicine intake and disease incidence. aacrjournals.orgnih.gov

Physiologically based kinetic (PBK) models have also been developed for AAI to predict in vivo toxicity based on in vitro data. upm.edu.my These models can translate in vitro concentration-response curves for endpoints like cytotoxicity and DNA adduct formation to predicted in vivo dose-response curves, aiding in the estimation of points of departure for risk assessment. upm.edu.my

Benchmark Dose Modeling for Genotoxicity Data

Benchmark Dose (BMD) modeling is a key tool in the risk assessment of genotoxic substances like aristolochic acids. It involves fitting mathematical models to dose-response data from toxicological studies to estimate a dose (the BMD) that produces a predetermined small increase in an adverse response above the background level. The lower bound of the confidence interval for the BMD (BMDL) is often used as a conservative point of departure for risk management. aacrjournals.orgosti.gov

For aristolochic acids, BMD modeling has been applied to genotoxicity data, including DNA adduct formation and mutation frequency. AA exposure leads to the formation of specific DNA adducts, such as 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI), which are considered reliable biomarkers of exposure and are linked to the mutagenic properties of AAs. osti.govresearchgate.netaopwiki.org Studies in rodents exposed to AAs have demonstrated dose-dependent increases in DNA adducts and mutations in various tissues, including the kidney, liver, and spleen. osti.govresearchgate.netresearchgate.net

BMD modeling has been applied to data from these studies to determine BMDL values for AA-induced genotoxicity endpoints. For example, a BMDL10 (representing a 10% increase over the background level) for AA-induced mutations in the kidney of rats has been estimated to be around 7 μg/kg body weight per day. osti.govresearchgate.netnih.gov This type of data is crucial for establishing exposure limits and informing regulatory decisions for AAs.

Regulatory Frameworks and International Prohibitions

Recognizing the severe health risks posed by aristolochic acids, regulatory authorities worldwide have implemented measures to control their use. Many countries and international bodies have prohibited or severely restricted the sale, supply, and importation of Aristolochia species and products containing AAs. mdpi.comnih.govnih.govcaixinglobal.comiteh.aifrontiersin.orgkrcp-ksn.org

Key regulatory actions and prohibitions include:

European Union: Prohibited aristolochic acid and its salts, as well as Aristolochia species and their preparations, in cosmetic products. nih.gov The European Directive on Traditional Herbal Medicinal Products has also led to a ban on AA-containing remedies. krcp-ksn.org

United Kingdom: Prohibited the sale, supply, and importation of medicinal products containing certain Aristolochia species and herbal ingredients at risk of confusion with Aristolochia. nih.govwww.gov.uk

United States: The Food and Drug Administration (FDA) has issued consumer health alerts and warned against the consumption of botanical products containing aristolochic acid due to the risks of kidney damage and cancer. nih.govwikipedia.orgcaixinglobal.comkrcp-ksn.org

Canada: Issued warnings against the use of products containing Aristolochia. nih.gov

Australia: Prohibited all species of Aristolochia for supply, sale, or use in therapeutic goods. tga.gov.au

Asia: Countries like Singapore, Taiwan, and Hong Kong have prohibited drugs containing aristolochic acid. caixinglobal.comkrcp-ksn.org The Korea Food and Drug Administration has also forbidden the use of AA-containing ingredients. krcp-ksn.org While mainland China has implemented limitations on the use of herbs containing AAs, some species are still allowed in the Chinese Pharmacopoeia, and challenges in regulation and enforcement persist. mdpi.comnih.govcaixinglobal.com

The International Agency for Research on Cancer (IARC) has classified herbal remedies containing plant species of the genus Aristolochia as carcinogenic to humans (Group 1). mdpi.comtandfonline.comnih.govcaixinglobal.comfrontiersin.org

Challenges in Regulation and Enforcement in Regions of Widespread Use

Despite international prohibitions and regulatory efforts, challenges in regulating and enforcing bans on aristolochic acids persist, particularly in regions where Aristolochia plants have a long history of use in traditional medicine. mdpi.comiteh.aifrontiersin.orgscienceopen.comkrcp-ksn.orgmdpi.com

Key challenges include:

Misidentification and Adulteration: Aristolochia species can be easily confused with other herbs due to similar appearances or names, leading to unintentional inclusion of AAs in herbal products. nih.govtga.gov.aukrcp-ksn.org Substitution of non-toxic herbs with Aristolochia species is also a known issue. nih.govtga.gov.au

Complex Supply Chains: The global trade of herbal ingredients involves complex supply chains, making it difficult to monitor and control the presence of AAs.

Traditional Practices: The deep-rooted use of Aristolochia in traditional medicine systems in some regions can make complete prohibition and enforcement challenging due to cultural acceptance and continued demand. nih.govcaixinglobal.com

Availability of Unregulated Products: AA-containing remedies can still be obtained through channels such as online platforms and pharmacies without prescriptions, even in countries where they are banned. mdpi.comkrcp-ksn.org

Lack of Awareness: In some areas, there may be a lack of awareness among both consumers and practitioners regarding the toxicity of AAs and the importance of avoiding products containing them. scienceopen.comopenaccessjournals.com

Monitoring and Testing: Effective enforcement requires robust monitoring and testing programs to detect the presence of AAs in herbal products, which can be resource-intensive. tga.gov.au

Environmental Exposure: In some regions, like the Balkans, exposure to AAs can occur through environmental contamination, such as the inadvertent commingling of Aristolochia plants with food crops, posing a different set of regulatory challenges. mdpi.comaacrjournals.orgnih.gov

These challenges highlight the need for continued vigilance, international cooperation, and targeted strategies to prevent exposure to aristolochic acids and protect public health. iteh.aifrontiersin.orgtga.gov.aukrcp-ksn.orgopenaccessjournals.com

Data Tables

While specific quantitative data for Aristolochic acid B alone in risk assessment models or BMD studies were less frequently highlighted in the search results compared to Aristolochic acid I or the mixture, the following table summarizes some general findings related to AA genotoxicity and BMD modeling for the group of aristolochic acids.

Endpoint (in Rodents)BMDL10 (Lower 95% CI)Reference
AA-induced mutations (kidney)~7 μg/kg body weight per day osti.govresearchgate.netnih.gov
AAI-DNA adducts (gpt delta mice)0.017 mg/kg/day (BMDL100) nih.gov
gpt Mutations (gpt delta mice)0.509 mg/kg/day (BMDL100) nih.gov

Note: BMDL10 represents the lower 95% confidence interval of the benchmark dose causing a 10% extra risk; BMDL100 represents the lower 90% confidence interval of the benchmark dose causing a 100% extra risk.

Prevention and Intervention Strategies for Aristolochic Acid Induced Diseases

Public Health Campaigns and Education on Aristolochic Acid Dangers

A primary strategy in preventing aristolochic acid-induced diseases is robust public health campaigns and educational initiatives. nih.gov The insidious nature of aristolochic acid exposure, often through the unknowing consumption of herbal remedies or contaminated food, necessitates widespread awareness. cancer.govnih.gov

Key elements of effective public health campaigns include:

Dissemination of Information: Clearly communicating the dangers of aristolochic acid and listing plants known to contain it, such as those from the Aristolochia and Asarum genera. cancer.govnih.gov

Regulatory Action: Banning the sale and use of herbal products containing aristolochic acid. acpjournals.orgnih.gov The U.S. Food and Drug Administration (FDA), for instance, has issued warnings and import alerts for such products. wikipedia.orgmedicinenet.com

Healthcare Provider Education: Equipping doctors, pharmacists, and practitioners of traditional medicine with the knowledge to recognize and advise against the use of aristolochic acid-containing products. nih.gov

Public Awareness Initiatives: Utilizing various media to inform the general public about the risks, especially in regions where the use of traditional herbal remedies is prevalent. scienceopen.comwho.int

Despite bans in many countries, products containing aristolochic acid can still be found, particularly online, highlighting the ongoing need for vigilance and public education. nih.govpagepressjournals.org

Strategies for Preventing Environmental and Dietary Contamination

Beyond intentional consumption of herbal remedies, exposure to aristolochic acid can occur through environmental and dietary contamination. nih.gov This is particularly relevant in regions where Aristolochia plants grow as weeds in agricultural fields. nih.govrenalfellow.org

Strategies to mitigate this form of exposure include:

Agricultural Practices: Implementing improved farming techniques to prevent the co-harvesting of Aristolochia seeds with crops like wheat. nih.govnih.gov

Food Supply Monitoring: Systematic testing of agricultural products and soil in at-risk areas to detect the presence of aristolochic acid. nih.govmdpi.com

Remediation of Contaminated Soil: Researching and implementing methods to remove aristolochic acid from contaminated soil, as it has been shown to be a persistent pollutant. nih.gov

Processing Techniques: Investigating food processing methods that may reduce aristolochic acid content. For example, processing with honey or alkaline salts has been explored as a way to decrease the levels of these compounds in traditional Chinese medicines. rsc.org

Studies have demonstrated that aristolochic acids can be taken up by the roots of food crops from contaminated soil, making soil remediation a crucial long-term strategy. nih.govmdpi.com

Molecular and Cellular Approaches to Mitigate Toxicity

Research into the molecular mechanisms of aristolochic acid toxicity has opened avenues for targeted interventions aimed at mitigating its harmful effects at the cellular level.

Aristolochic acid itself is a protoxin that requires metabolic activation to exert its genotoxic effects. This bioactivation is primarily carried out by a group of enzymes. mdpi.comnih.gov

Key Bioactivation Enzymes: The primary enzymes involved in the nitroreduction of aristolochic acid to its reactive aristolactam-DNA adduct-forming species include NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. nih.govnih.govmdpi.com

Inhibition as a Strategy: A potential therapeutic strategy involves inhibiting these bioactivating enzymes. rsc.org For instance, the NQO1 inhibitor dicoumarol has been shown to reduce the nephrotoxicity of aristolochic acid in animal models. nih.gov

Detoxification Pathways: Conversely, some CYP enzymes can also detoxify aristolochic acid through O-demethylation. rsc.orgmdpi.com Inducing these detoxification pathways could be another approach to reduce toxicity.

It is important to note the dual role of enzymes like CYP1A1/2, which can both activate and detoxify aristolochic acid depending on the specific metabolic pathway. mdpi.com

Oxidative stress and inflammation are significant contributors to the pathology of aristolochic acid-induced nephrotoxicity. mdpi.comnih.govnih.gov

Role of Oxidative Stress: Aristolochic acid has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative DNA damage and lipid peroxidation. mdpi.comnih.govfrontiersin.org

Antioxidant Intervention: Studies have demonstrated that antioxidants can ameliorate the toxic effects of aristolochic acid. nih.gov Compounds like N-acetyl-l-cysteine (NAC), glutathione (B108866) (GSH), and vitamins C and E have shown protective effects in experimental models by reducing ROS levels and subsequent cellular damage. nih.govresearchgate.netresearchgate.net

Inflammation: The inflammatory response, including the activation of the NLRP3 inflammasome, contributes to renal tubular injury. mdpi.com

Anti-inflammatory Approaches: Anti-inflammatory agents, such as steroids, have been explored to reduce inflammation in aristolochic acid nephropathy. mdpi.comnih.gov Additionally, agents like melatonin, with its antioxidant and anti-inflammatory properties, have been investigated. mdpi.com

Therapeutic ApproachTargetPotential Agents
Antioxidant TherapyReactive Oxygen Species (ROS)N-acetyl-l-cysteine (NAC), Glutathione (GSH), Vitamin C, Vitamin E, Nebivolol
Anti-inflammatory TherapyInflammatory Pathways (e.g., NLRP3 inflammasome)Steroids, Melatonin

Investigational Therapeutic Interventions for Aristolochic Acid-Associated Conditions

While prevention is paramount, research is ongoing to find effective treatments for individuals already affected by aristolochic acid-induced diseases.

The management of renal failure resulting from aristolochic acid nephropathy is largely supportive and aligns with the standard of care for other causes of chronic kidney disease. renalfellow.orgresearchgate.net

Progression to End-Stage Renal Disease: AAN is often characterized by a rapid progression to end-stage renal disease (ESRD), frequently requiring renal replacement therapy. acpjournals.orgresearchgate.net

Supportive Care: Treatment focuses on managing the complications of chronic kidney disease, such as anemia and hypertension. nih.gov

Steroid Therapy: Some studies have suggested that corticosteroid therapy may help to slow the progression of renal fibrosis in AAN, although this is not a definitive cure. nih.govnih.gov

Renal Replacement Therapy: For patients who progress to ESRD, dialysis or kidney transplantation are the primary treatment options. acpjournals.orgresearchgate.net

Surgical Intervention: Due to the extremely high risk of urothelial carcinoma, bilateral nephroureterectomy (the surgical removal of both kidneys and ureters) may be considered for patients with AAN at the time of renal replacement therapy. acpjournals.org

There is currently no specific therapy that can reverse the renal damage caused by aristolochic acid. nih.govnih.gov

Immunotherapy Approaches for AA-Induced Cancers

The carcinogenic activity of aristolochic acid is linked to its ability to form DNA adducts, leading to a high number of somatic mutations in affected cells. This high tumor mutational burden (TMB) is a key feature of aristolochic acid-induced cancers, particularly urothelial carcinoma of the upper tract (UTUC). nih.govnih.gov Cancers with a higher number of mutations are often associated with better treatment responses to immune checkpoint blockade. nih.govnih.gov This is because the mutations can result in the formation of neoantigens, which are novel proteins that the immune system can recognize as foreign and target for destruction.

Research has identified a distinct mutational signature associated with aristolochic acid exposure, characterized by a predominance of A:T to T:A transversions. elsevier.com This unique fingerprint, found in the DNA of tumor cells, provides a direct link between the carcinogen and the development of cancer. elsevier.com The high number of these mutations in critical genes, such as the TP53 tumor suppressor gene, drives the malignancy. nih.govnih.gov

The elevated TMB and the presence of numerous neoantigens in aristolochic acid-associated tumors make them promising candidates for immunotherapy, specifically with immune checkpoint inhibitors (ICIs). mdpi.com Immune checkpoints, such as programmed cell death protein 1 (PD-1) and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), are molecules that regulate the immune system to prevent it from attacking healthy cells. nih.gov However, cancer cells can exploit these checkpoints to evade immune surveillance. ICIs are drugs that block these checkpoints, thereby unleashing the immune system to attack cancer cells.

Studies suggest that the tumor-immune microenvironment in aristolochic acid-related renal cell carcinoma is distinct and may favor a positive response to immune checkpoint blockade. nih.gov The presence of the aristolochic acid mutational signature is now considered a potential biomarker to predict which patients are more likely to benefit from this type of therapy. nih.govnih.gov This has significant therapeutic implications, suggesting that patients with a history of exposure to aristolochic acid and subsequent cancer development could be prime candidates for treatment with ICIs. mdpi.com

Exploration of Antitumor Efficacy of Modified Aristolochic Acids

While aristolochic acid itself is a potent carcinogen, its basic chemical structure has been explored as a scaffold for developing new antitumor drugs. Historical clinical trials with aristolochic acid were terminated due to significant nephrotoxicity. aacrjournals.org However, recent research has focused on synthesizing structural analogs of aristolochic acid that retain anticancer properties while eliminating the toxic elements responsible for kidney damage and carcinogenicity. aacrjournals.org

One such analog, designated RJ-34, has been synthesized and has shown potent growth-inhibitory activity in various human cancer cell lines. aacrjournals.org Structure-activity relationship studies allowed for the modification of the original aristolochic acid molecule to create a compound that lacks the determinants responsible for its toxicity. aacrjournals.org

Preclinical studies using the Sulforhodamine B assay have demonstrated that RJ-34 exhibits growth-inhibitory activity comparable to or stronger than existing chemotherapy drugs like paclitaxel and topotecan in A549 (lung carcinoma) and HCT-15 (colon adenocarcinoma) human cancer cell lines. aacrjournals.org Mechanistic studies have revealed that RJ-34 acts through a different mechanism than its parent compound. It functions as a DNA intercalator and a human Topoisomerase II alpha poison, leading to the inhibition of DNA synthesis and cell cycle arrest. aacrjournals.org At higher concentrations, it induces apoptosis (programmed cell death) in cancer cells. aacrjournals.org

This research highlights the potential for chemically modifying toxic natural products to develop novel therapeutic agents. The successful synthesis of a non-nephrotoxic analog with potent antitumor activity opens the door for further preclinical development, including pharmacokinetic and safety studies, to establish its potential as a viable anticancer therapeutic. aacrjournals.org

Interactive Data Table: Antitumor Activity of Modified Aristolochic Acid Analog RJ-34

CompoundCell LineAssayActivityMechanism of ActionReference
RJ-34 A549 (Lung)Sulforhodamine BGrowth inhibition comparable to paclitaxel/topotecanDNA intercalator; Topoisomerase II alpha poison aacrjournals.org
RJ-34 HCT-15 (Colon)Sulforhodamine BGrowth inhibition comparable to paclitaxel/topotecanDNA intercalator; Topoisomerase II alpha poison aacrjournals.org
RJ-34 A549 (Lung)DNA SynthesisInhibited DNA synthesis; 50% growth inhibition at 5 nMInduces G1/M and G2/S cell cycle arrest aacrjournals.org

Future Research Directions and Unanswered Questions

Elucidation of Specific Mechanisms of Aristolochic Acid B Toxicity and Carcinogenesis

While the formation of DNA adducts, particularly dA-AAI, is considered a primary mechanism for AA-driven carcinogenesis, the specific contributions and detailed mechanisms of Aristolochic acid B in toxicity and carcinogenesis require further investigation mdpi.complos.orgnih.govnih.gov. AA-DNA adducts are unique biomarkers of exposure and are thought to initiate upper urothelial cancer plos.org. Research suggests that AA metabolism involves nitroreduction to N-hydroxyaristolactam, leading to the formation of an electrophilic cyclic aristolactam-nitrenium ion that binds to purine (B94841) nucleotides in DNA nih.govscienceopen.com. However, the precise enzymatic pathways involved in the activation and detoxification of AA-II, and how they differ from AA-I, need further clarification mdpi.com. Studies have shown that differences in AA metabolism might contribute to individual susceptibility to carcinogenesis plos.org.

Further research is needed to:

Fully elucidate the metabolic pathways of AA-II and identify the specific enzymes responsible for its activation and detoxification in human tissues.

Determine the spectrum and persistence of DNA adducts formed by AA-II compared to AA-I and their specific roles in initiating mutations and driving carcinogenesis.

Investigate the molecular mechanisms underlying AA-II induced renal interstitial fibrosis, which is not yet fully explored in humans researchgate.net.

Explore the potential for AA-II to induce hepatotoxicity and hepatocellular carcinoma, as recent studies suggest AAs are associated with liver cancer pathogenesis tandfonline.comscienceopen.comoup.com.

Identify the specific protein targets of AA-II binding and how these interactions contribute to nephrotoxicity and carcinogenicity ijbs.com.

Development of Targeted Therapies for Aristolochic Acid-Induced Cancers

The strong link between AA exposure and specific mutational signatures in cancers, particularly UTUC, presents opportunities for targeted therapeutic approaches nih.govplos.orgnih.gov. The characteristic A:T→T:A transversion mutations induced by AA-DNA adducts are frequently found in critical genes involved in carcinogenesis, such as the TP53 tumor suppressor gene and the H-RAS oncogene mdpi.comresearchgate.net. Research indicates that AA can activate signaling pathways like MAPK, specifically the p38 and ERK sub-pathways, which may play essential roles in AA-related urothelial cancer cell behavior mdpi.com.

Future research should focus on:

Identifying specific molecular targets and pathways that are uniquely dysregulated in AA-induced cancers, particularly those associated with the AA mutational signature.

Developing targeted therapies that exploit these vulnerabilities, such as inhibitors of activated signaling pathways or therapies that target cells with high mutational loads or specific AA-induced mutations.

Investigating the potential of immunotherapy approaches in AA-induced cancers, considering the high mutational burden often observed nih.gov.

Exploring whether structural modifications of aristolochic acids or other biological methods could offer antitumor efficacy while mitigating toxicity plos.org.

Identification of Genetic Variants Conferring Susceptibility or Resistance

Not all individuals exposed to aristolochic acids develop nephropathy or cancer, suggesting a role for genetic predisposition nih.govresearchgate.net. Studies in mice have identified quantitative trait loci (QTL) correlated with sensitivity to AA-induced nephrotoxicity, laying the groundwork for identifying contributing genetic pathways nih.gov. Polymorphisms in genes involved in drug metabolism, such as GSTT1, have been associated with an increased risk of developing AAN in certain populations researchgate.net.

Future research directions include:

Conducting large-scale genetic association studies in diverse populations exposed to AAs to identify genetic variants that influence susceptibility or resistance to AAN and associated cancers.

Investigating the functional impact of identified genetic variants on AA metabolism, DNA repair mechanisms, immune responses, and other relevant biological processes.

Developing genetic risk models to identify individuals at high risk of developing adverse outcomes upon AA exposure.

Comprehensive Screening Programs and Early Detection Strategies

Given the insidious onset of AAN and the long latency period for AA-induced cancers, comprehensive screening programs and early detection strategies are crucial wikipedia.orgkrcp-ksn.org. The detection of AA-DNA adducts in biological samples, such as kidney tissue and exfoliated urinary cells, serves as a unique biomarker of exposure plos.orgoup.comnih.gov.

Future research and implementation efforts should focus on:

Developing and validating non-invasive or minimally invasive methods for detecting AA exposure and DNA damage in at-risk populations, such as mass spectrometry-based measurement of aristolactam-DNA adducts in urine or exfoliated cells oup.comacs.org.

Implementing comprehensive screening programs in regions where AA exposure is known or suspected, including areas with a history of using AA-containing herbal medicines or environmental exposure oup.commdpi.com.

Identifying reliable biomarkers for the early detection of AAN and AA-induced cancers before the onset of irreversible damage.

Assessing the feasibility and cost-effectiveness of different screening strategies in various settings.

Long-Term Follow-up Studies in Exposed Populations

Long-term follow-up studies of populations with known or suspected exposure to aristolochic acids are essential to fully understand the natural history of AAN and AA-induced cancers, assess the long-term health consequences, and evaluate the effectiveness of interventions tandfonline.com. The risk of urothelial cancer can persist for years after exposure ceases wikipedia.org.

Key areas for future long-term studies include:

Monitoring the progression of renal disease and the incidence of various cancers, including urothelial carcinoma and hepatocellular carcinoma, in cohorts with documented AA exposure.

Investigating the impact of different exposure levels and durations on health outcomes.

Evaluating the effectiveness of public health interventions aimed at reducing AA exposure.

Collecting biological samples over time to study the persistence of DNA adducts and other biomarkers and their correlation with disease development.

Advanced Analytical Chemistry for Trace Detection and Isomer Differentiation

Accurate identification and quantification of aristolochic acids, including AA-II and its analogues, in complex matrices such as herbal products, food, environmental samples, and biological specimens are critical for assessing exposure, enforcing regulations, and supporting research researcher.liferesearchgate.netnih.govresearchgate.net. Advanced analytical techniques are needed to detect trace levels of AAs and differentiate between various isomers and metabolites researcher.lifenih.govscience.gov.

Future research in analytical chemistry should aim to:

Develop highly sensitive and specific methods for the simultaneous detection and quantification of AA-II and other AA analogues and metabolites in diverse sample types, potentially utilizing techniques like LC-HRMS and UHPLC-QTrap-MS/MS nih.govnih.gov.

Improve methods for the detection and characterization of AA-DNA adducts, including untargeted adductomics approaches to identify novel adducts nih.gov.

Develop standardized protocols for sampling and analysis to ensure comparability of data across studies and regions.

Create reference materials and databases for AA analogues and metabolites to facilitate accurate identification and quantification.

Q & A

Q. What experimental models are most appropriate for studying AA B-induced nephrotoxicity and carcinogenicity?

Methodological Answer:

  • In vitro models : Use renal proximal tubular epithelial cells (RPTECs) to assess tubular injury markers (e.g., Kim-1, NGAL) and DNA adduct formation via 32^{32}P-postlabeling or mass spectrometry .
  • In vivo models : Employ rodent models (rats/mice) dosed with AA B (1–10 mg/kg/day) for 3–6 months. Monitor renal function (serum creatinine, BUN) and histopathology (tubulointerstitial fibrosis, urothelial hyperplasia) .
  • Omics integration : Combine metabolomics (GC-TOF/MS or LC-MS) with transcriptomics to identify dysregulated pathways (e.g., TCA cycle disruption, amino acid metabolism) .

Q. How can AA B be reliably quantified in complex matrices like herbal extracts?

Methodological Answer:

  • UPLC-QQQ-MS : Optimize chromatographic separation using a C18 column (2.1 × 100 mm, 1.7 µm) with mobile phases of 0.1% formic acid in water/acetonitrile. Quantify via MRM transitions (AA B: m/z 328 → 268; LOD: 0.1 ng/mL) .
  • Validation : Include spike-recovery tests (70–120% recovery) and cross-validate with HPLC-UV (λ = 250 nm) to address matrix interference .

Q. What molecular mechanisms underpin AA B’s genotoxicity?

Methodological Answer:

  • DNA adduct analysis : Identify 7-(deoxyadenosin-N6^6-yl)aristolactam adducts using 32^{32}P-postlabeling/PAGE or LC-HRMS. Compare adduct levels across tissues (kidney vs. liver) .
  • Mutational signatures : Perform whole-exome sequencing of AA B-exposed urothelial tumors to detect A:T → T:A transversions in TP53 or H-ras genes .

Advanced Research Questions

Q. How do metabolic enzymes (e.g., CYP1A2, NQO1) influence AA B’s bioactivation and detoxification?

Methodological Answer:

  • Enzyme kinetics : Use human liver microsomes ± CYP inhibitors (e.g., α-naphthoflavone for CYP1A2). Measure AAIa (detoxified metabolite) via LC-MS and compare Vmax_{max}/Km_m ratios .
  • Molecular docking : Model AA B’s orientation in CYP1A2/NQO1 active sites using AutoDock Vina. Correlate binding energies (ΔG) with experimental O-demethylation rates .

Q. How can contradictory epidemiological data (e.g., AA B’s role in Balkan vs. Asian renal diseases) be reconciled?

Methodological Answer:

  • Geospatial analysis : Integrate AA B exposure data (soil/water contamination levels) with patient genomics (e.g., CYP1A2 polymorphisms) using AI-driven platforms .
  • Cohort stratification : Compare AA B-DNA adduct levels in renal biopsies from Balkan endemic nephropathy (BEN) vs. Asian AAN patients using immunohistochemistry .

Q. What novel strategies exist for selectively removing AA B from herbal medicines?

Methodological Answer:

  • Covalent organic frameworks (COFs) : Synthesize vinylene-linked iCOF resins with tailored pore sizes (1–2 nm). Test binding efficiency via batch adsorption (pH 7.4, 25°C) and validate removal rates using UPLC-MS .
  • Machine learning : Train ANN models (e.g., RBF networks) on orthogonal experimental data to optimize alkali-processing conditions for AA B degradation .

Critical Research Gaps and Recommendations

  • Immune modulation : Investigate AA B’s impact on macrophage polarization (M1/M2 ratios) in fibrotic kidneys using single-cell RNA-seq .
  • Analytical chemistry : Develop non-invasive biomarkers (e.g., urinary exosomal miRNAs) for early AA B nephropathy detection .
  • Global exposure mapping : Leverage AI to correlate geolocation data with AA B contamination in crops/water, prioritizing regions like South Serbia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.